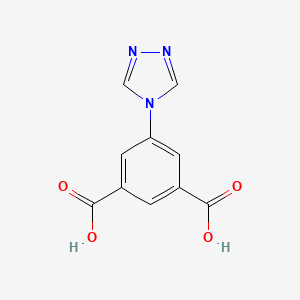![molecular formula C22H32N2O2 B6080043 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as PAC-1 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of PAC-1 is not fully understood, but it is believed to work by activating procaspase-3, a precursor to the enzyme caspase-3, which is involved in the process of apoptosis. PAC-1 has been shown to induce apoptosis in cancer cells by activating procaspase-3 and promoting the cleavage of caspase-3. In addition, PAC-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, enhance the efficacy of chemotherapy drugs, and have neuroprotective effects. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PAC-1 in lab experiments include its ability to induce apoptosis in cancer cells, enhance the efficacy of chemotherapy drugs, and have neuroprotective effects. However, there are also limitations to using PAC-1 in lab experiments. For example, the mechanism of action of PAC-1 is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are many future directions for research on PAC-1. One area of research is to further investigate the mechanism of action of PAC-1 and its potential therapeutic applications. Another area of research is to develop more efficient and cost-effective synthesis methods for PAC-1. Additionally, more research is needed to determine the safety and efficacy of PAC-1 in clinical trials. Finally, research is needed to determine the potential for PAC-1 to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
PAC-1 can be synthesized using a variety of methods, including the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a palladium catalyst or the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
PAC-1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer. PAC-1 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17-6-3-4-8-20(17)10-9-19-7-5-13-24(16-19)22(26)21-11-14-23(15-12-21)18(2)25/h3-4,6,8,19,21H,5,7,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYFZWYAGBOEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-[2-(2-Methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)

![3-benzyl-6,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079983.png)
![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![5-[(5-bromo-2-methyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080008.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)